

Application Notes and Protocols: Hpk1-IN-20

Treatment in Primary Human T-Cells

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Compound of Interest

Compound Name: *Hpk1-IN-20*

Cat. No.: *B12419139*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

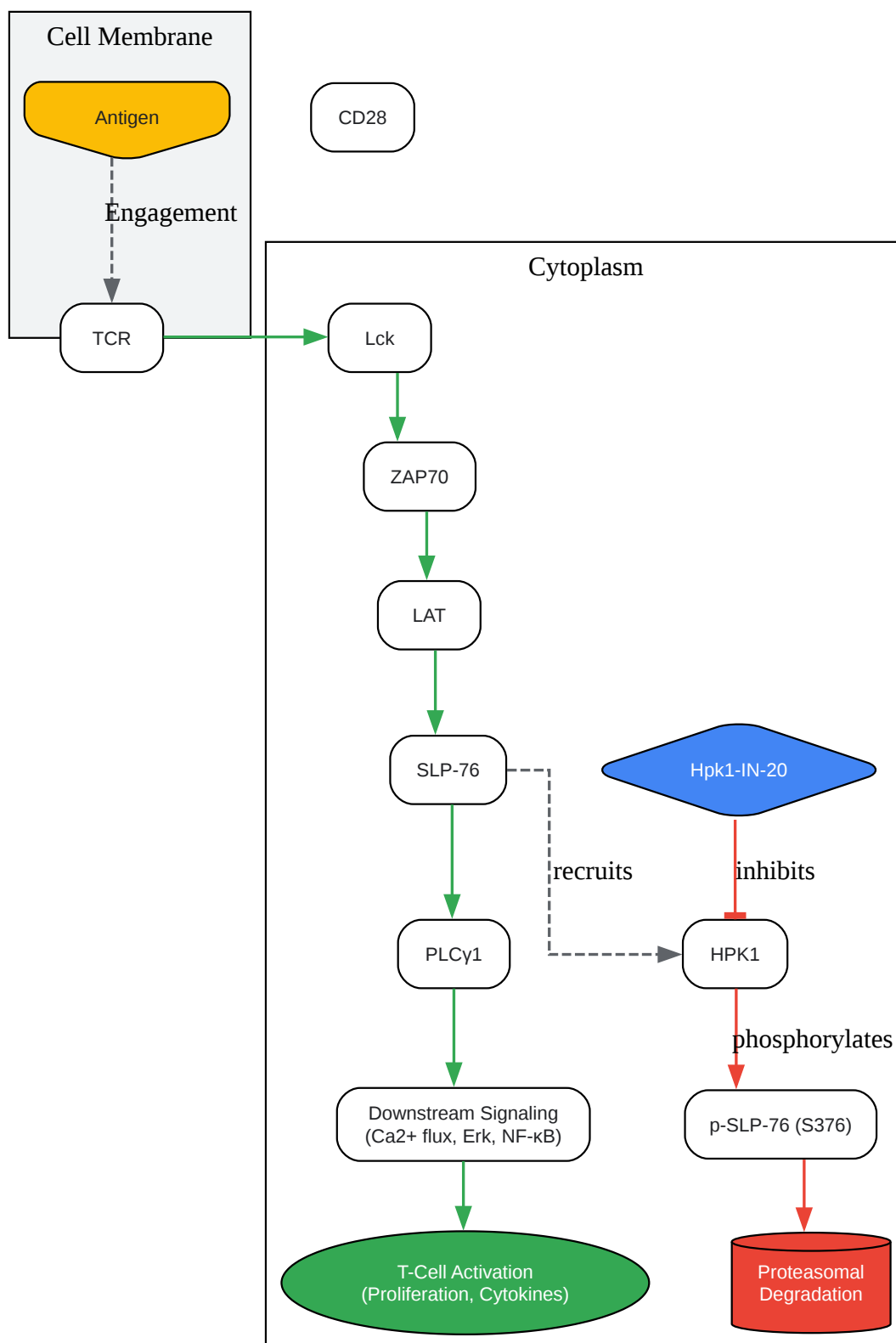
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] HPK1 functions as a critical negative regulator of T-cell receptor (TCR) signaling, thereby attenuating T-cell activation, proliferation, and cytokine production.[3][4][5] This inhibitory role makes HPK1 a promising therapeutic target for enhancing anti-tumor immunity in cancer immunotherapy.[1][2][4]

Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 at Serine 376.[3][6] This phosphorylation event leads to the ubiquitination and proteasomal degradation of SLP-76, disrupting the formation of the TCR signalosome and dampening downstream signaling cascades.[3][7] Small molecule inhibitors of HPK1, such as **Hpk1-IN-20**, are designed to block the kinase activity of HPK1, thereby preventing SLP-76 degradation and augmenting T-cell effector functions.[3][4]

These application notes provide a comprehensive overview and detailed protocols for studying the effects of **Hpk1-IN-20** on primary human T-cells. The described methodologies will enable researchers to assess the potency and efficacy of **Hpk1-IN-20** in enhancing T-cell activation, proliferation, and cytokine secretion.

Signaling Pathway

The following diagram illustrates the central role of HPK1 in the T-cell receptor signaling pathway and the mechanism of action for an HPK1 inhibitor like **Hpk1-IN-20**.



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HPK1 signaling pathway in T-cell activation.

Experimental Protocols

The following protocols provide a framework for investigating the effects of **Hpk1-IN-20** on primary human T-cells.

Isolation of Primary Human T-Cells from PBMCs

Objective: To isolate pure and viable T-cells from peripheral blood mononuclear cells (PBMCs).

Materials:

- Ficoll-Paque PLUS
- RosetteSep™ Human T Cell Enrichment Cocktail
- Phosphate-Buffered Saline (PBS)
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

Protocol:

- Dilute whole blood 1:1 with PBS.
- Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- Carefully aspirate the upper layer and collect the buffy coat containing PBMCs.
- Wash PBMCs twice with PBS.
- Resuspend PBMCs in complete RPMI-1640 medium.
- Add the RosetteSep™ Human T Cell Enrichment Cocktail at the recommended concentration.
- Incubate for 20 minutes at room temperature.

- Dilute the cell suspension with an equal volume of PBS and layer over Ficoll-Paque.
- Centrifuge at 1200 x g for 20 minutes at room temperature with the brake off.
- The enriched T-cells will form a pellet at the bottom of the tube. Discard the upper layers.
- Wash the T-cell pellet twice with PBS.
- Resuspend the purified T-cells in complete RPMI-1640 medium and determine cell count and viability using a hemocytometer and Trypan Blue.

T-Cell Activation and Hpk1-IN-20 Treatment

Objective: To activate T-cells and assess the dose-dependent effect of **Hpk1-IN-20**.

Materials:

- Purified primary human T-cells
- Anti-CD3 and Anti-CD28 antibodies (plate-bound or soluble)
- **Hpk1-IN-20** (dissolved in DMSO)
- 96-well flat-bottom culture plates

Protocol:

- Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C.
- Wash the plate three times with sterile PBS to remove unbound antibody.
- Seed the purified T-cells at a density of 1×10^5 cells/well in complete RPMI-1640 medium.
- Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL).
- Prepare serial dilutions of **Hpk1-IN-20** in complete RPMI-1640 medium. The final DMSO concentration should be kept constant across all wells (e.g., <0.1%).

- Add the different concentrations of **Hpk1-IN-20** to the respective wells. Include a vehicle control (DMSO only).
- Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.
- After incubation, collect the supernatant for cytokine analysis and the cells for proliferation or activation marker analysis.

T-Cell Proliferation Assay (CFSE-based)

Objective: To measure the effect of **Hpk1-IN-20** on T-cell proliferation.

Materials:

- Carboxyfluorescein succinimidyl ester (CFSE) dye
- FACS buffer (PBS with 2% FBS)
- Flow cytometer

Protocol:

- Before activation, resuspend purified T-cells in pre-warmed PBS at 1×10^7 cells/mL.
- Add CFSE to a final concentration of 1-5 μ M and incubate for 10 minutes at 37°C, protected from light.
- Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
- Incubate on ice for 5 minutes.
- Wash the cells three times with complete RPMI-1640 medium.
- Proceed with the T-cell activation and **Hpk1-IN-20** treatment protocol as described above.
- After 72-96 hours of incubation, harvest the cells.
- Wash with FACS buffer and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

Cytokine Release Assay (ELISA)

Objective: To quantify the secretion of key cytokines (e.g., IL-2, IFN- γ) by activated T-cells treated with **Hpk1-IN-20**.

Materials:

- ELISA kits for human IL-2 and IFN- γ
- Supernatants from T-cell cultures

Protocol:

- Collect the cell culture supernatants after 48-72 hours of T-cell activation and **Hpk1-IN-20** treatment.
- Centrifuge the supernatants at 1000 x g for 10 minutes to remove any cells or debris.
- Perform the ELISA for IL-2 and IFN- γ according to the manufacturer's instructions.
- Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.

Experimental Workflow

The following diagram provides a visual representation of the general experimental workflow for evaluating **Hpk1-IN-20** in primary human T-cells.



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General experimental workflow.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described experiments. The values are hypothetical and for illustrative purposes only.

Table 1: Effect of **Hpk1-IN-20** on T-Cell Proliferation

Hpk1-IN-20 (nM)	% Proliferating T-Cells (CFSE low)
0 (Vehicle)	35.2 ± 4.1
1	45.8 ± 5.3
10	62.1 ± 6.8
100	78.5 ± 7.2
1000	81.3 ± 6.9

Table 2: Effect of **Hpk1-IN-20** on Cytokine Secretion by Activated T-Cells

Hpk1-IN-20 (nM)	IL-2 (pg/mL)	IFN-γ (pg/mL)
0 (Vehicle)	512 ± 65	1250 ± 150
1	834 ± 98	2100 ± 230
10	1520 ± 180	3800 ± 410
100	2250 ± 250	5500 ± 600
1000	2310 ± 260	5650 ± 620

Table 3: Effect of **Hpk1-IN-20** on T-Cell Activation Markers

Hpk1-IN-20 (nM)	% CD25+ T-Cells	% CD69+ T-Cells
0 (Vehicle)	42.6 ± 5.5	55.1 ± 6.2
1	55.3 ± 6.1	68.4 ± 7.1
10	71.8 ± 7.9	82.3 ± 8.5
100	85.2 ± 8.8	91.7 ± 9.3
1000	86.1 ± 8.5	92.5 ± 9.1

Conclusion

The protocols and information provided herein offer a robust framework for characterizing the immunological activity of **Hpk1-IN-20** in primary human T-cells. By inhibiting HPK1, **Hpk1-IN-20** is expected to enhance T-cell proliferation, cytokine production, and the expression of activation markers, consistent with the role of HPK1 as a negative regulator of TCR signaling. These studies are crucial for the preclinical evaluation of HPK1 inhibitors as potential cancer immunotherapeutics.

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